molecular formula C15H18BrN3O B213555 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

カタログ番号 B213555
分子量: 336.23 g/mol
InChIキー: YEACKJJRTALSIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, commonly known as BIRB-796, is a small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are a family of serine/threonine protein kinases that play a crucial role in regulating cellular responses to a variety of stimuli, including stress, inflammation, and growth factors. Inhibition of p38 MAPK has been shown to have therapeutic potential in a range of diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.

作用機序

BIRB-796 acts as a highly selective inhibitor of p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, a signaling pathway that plays a key role in regulating the production of pro-inflammatory cytokines and chemokines. By inhibiting p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, BIRB-796 reduces the production of these inflammatory mediators, leading to a decrease in inflammation. In addition, p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been implicated in the regulation of cell proliferation, differentiation, and apoptosis, suggesting that BIRB-796 may have additional effects on these cellular processes.
Biochemical and Physiological Effects:
BIRB-796 has been shown to have a range of biochemical and physiological effects in preclinical studies. In animal models of inflammatory diseases, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage. In cancer cell lines, it has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in tumor growth. In animal models of neurodegenerative diseases, it has been shown to reduce neuronal cell death and improve cognitive function.

実験室実験の利点と制限

BIRB-796 has several advantages as a tool for studying p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide signaling in vitro and in vivo. It is a highly selective inhibitor of p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, with minimal off-target effects on other signaling pathways. It is also relatively stable and easy to synthesize, making it a convenient tool for researchers. However, there are also some limitations to the use of BIRB-796 in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in some disease models. In addition, its effects on other cellular pathways, such as the JNK and ERK pathways, may complicate the interpretation of experimental results.

将来の方向性

There are several potential future directions for research on BIRB-796 and its therapeutic applications. One area of interest is the development of more potent and selective p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitors, which may have greater efficacy in treating inflammatory and other diseases. Another area of interest is the use of BIRB-796 in combination with other drugs, such as chemotherapy agents, to enhance their efficacy. Finally, there is ongoing research on the role of p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in other cellular processes, such as autophagy and metabolism, which may lead to the identification of new therapeutic targets for BIRB-796 and other p38 4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide inhibitors.

合成法

The synthesis of BIRB-796 involves a multi-step process that begins with the reaction of 4-bromo-3-nitrobenzoic acid with 4-isopropylphenylhydrazine to form the corresponding hydrazide. This is followed by reduction of the nitro group to an amino group, and subsequent cyclization with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid to form the final product. The synthesis of BIRB-796 has been extensively described in the literature, and several modifications to the original procedure have been reported.

科学的研究の応用

BIRB-796 has been extensively studied for its potential therapeutic applications in a range of diseases. In preclinical studies, it has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis, inflammatory bowel disease, and asthma. In addition, it has been shown to have anti-tumor effects in several cancer cell lines, and to enhance the efficacy of chemotherapy in combination with other drugs. BIRB-796 has also been studied for its potential neuroprotective effects in animal models of Alzheimer's disease and stroke.

特性

製品名

4-bromo-N-(4-isopropylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

分子式

C15H18BrN3O

分子量

336.23 g/mol

IUPAC名

4-bromo-1,5-dimethyl-N-(4-propan-2-ylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H18BrN3O/c1-9(2)11-5-7-12(8-6-11)17-15(20)14-13(16)10(3)19(4)18-14/h5-9H,1-4H3,(H,17,20)

InChIキー

YEACKJJRTALSIC-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(C)C)Br

正規SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC=C(C=C2)C(C)C)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。